molecular formula C16H22BrNO5 B4000595 1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid

1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid

Cat. No.: B4000595
M. Wt: 388.25 g/mol
InChI Key: HZXQRHVXWJQIQX-UHFFFAOYSA-N
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Description

1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid is a chemical compound with the molecular formula C14H20BrNO. It is known for its unique structure, which includes a brominated phenoxy group attached to a pyrrolidine ring via a propyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties .

Scientific Research Applications

1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine typically involves several steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and 1-bromopropane.

    Reaction Conditions: The phenol is first reacted with 1-bromopropane in the presence of a base such as potassium carbonate to form 4-bromo-2-methylphenoxypropane.

    Formation of Pyrrolidine Derivative: The intermediate is then reacted with pyrrolidine under reflux conditions to yield 1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine.

    Oxalic Acid Addition: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alcohols.

    Hydrolysis: The oxalate salt can be hydrolyzed to release the free base and oxalic acid.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The brominated phenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine can be compared with other similar compounds such as:

    1-[3-(4-Chloro-2-methylphenoxy)propyl]pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    1-[3-(4-Fluoro-2-methylphenoxy)propyl]pyrrolidine: Contains a fluorine atom instead of bromine.

    1-[3-(4-Iodo-2-methylphenoxy)propyl]pyrrolidine: Contains an iodine atom instead of bromine.

The uniqueness of 1-[3-(4-Bromo-2-methylphenoxy)propyl]pyrrolidine lies in its bromine atom, which can influence its reactivity and interaction with biological targets differently compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

1-[3-(4-bromo-2-methylphenoxy)propyl]pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.C2H2O4/c1-12-11-13(15)5-6-14(12)17-10-4-9-16-7-2-3-8-16;3-1(4)2(5)6/h5-6,11H,2-4,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXQRHVXWJQIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCN2CCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.